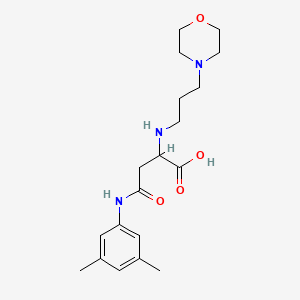

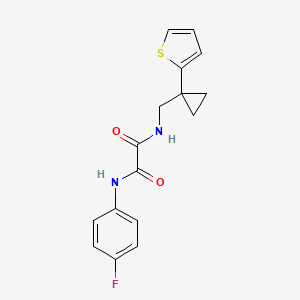

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((3,5-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, also known as DMPO, is a novel compound that has attracted significant attention in scientific research in recent years. DMPO is a synthetic amino acid derivative that has shown promising results in various fields such as drug development, biochemistry, and pharmacology.

科学的研究の応用

Molecular Structure and Spectroscopic Analysis

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound with structural similarity to the requested chemical, was synthesized and its structure confirmed by various spectroscopic methods. The vibrational wavenumbers computed using HF and DFT methods were assigned, indicating the weakening of the NH bond resulting in proton transfer. The molecule's stability, arising from hyper-conjugative interaction and charge delocalization, was analyzed, and its HOMO and LUMO analysis determined charge transfer within the molecule. The molecular electrostatic potential map was also performed by the DFT method (Rahul Raju et al., 2015).

Peptidomimetic Chemistry

Enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized from dimethoxyacetaldehyde and serine methyl ester, demonstrating a practical synthetic route for the preparation of Fmoc-amino acid compatible with solid-phase peptide synthesis. This advancement allows for its application in peptidomimetic chemistry on the solid phase, highlighting the compound's role in the synthesis of complex peptides and peptidomimetics (Filippo Sladojevich et al., 2007).

Synthesis and Characterization

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone. Its crystal structure was determined, revealing intermolecular hydrogen bonds forming chains along a specific direction. This study also included thermal stability analysis and wavelength absorption determination, contributing to the understanding of its structural and stability characteristics (P. Nayak et al., 2014).

Supramolecular Assemblies

The study of supramolecular assemblies involving aza donor molecules and 1,2,4,5-benzenetetracarboxylic acid demonstrated the potential for creating host-guest systems and molecular tapes. These assemblies, which include compounds capable of forming hydrogen-bonded chains and rings, offer insights into the design of new materials with specific structural and functional properties (K. Arora & V. Pedireddi, 2003).

特性

IUPAC Name |

4-(3,5-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-14-10-15(2)12-16(11-14)21-18(23)13-17(19(24)25)20-4-3-5-22-6-8-26-9-7-22/h10-12,17,20H,3-9,13H2,1-2H3,(H,21,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEVGBJSGVRHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431519.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2431520.png)

![4-methylsulfanyl-2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2431521.png)

![N-mesityl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431523.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2431538.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2431542.png)